3-(Thiophen-3-yl)morpholine
Description
The Significance of Morpholine (B109124) and Thiophene (B33073) Scaffolds in Organic Chemistry
The morpholine and thiophene rings are independently recognized as "privileged scaffolds" in medicinal chemistry. Current time information in Bangalore, IN.acs.orgjchemrev.com This distinction is owed to their frequent appearance in the structures of approved drugs and biologically active compounds. frontiersin.org
The morpholine moiety, a six-membered heterocycle containing both an amine and an ether functional group, offers a unique combination of properties. researchgate.net Its presence can enhance the aqueous solubility and metabolic stability of a drug molecule, which are crucial pharmacokinetic properties. sci-hub.seresearchgate.net The nitrogen atom in the morpholine ring is basic and can form hydrogen bonds, while the oxygen atom can also act as a hydrogen bond acceptor, allowing for versatile interactions with biological targets. researchgate.net This has led to the incorporation of the morpholine ring into a wide array of therapeutic agents, including antibiotics like Linezolid (B1675486) and anticancer agents such as Gefitinib. sci-hub.seresearchgate.net
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established bioisostere of the benzene (B151609) ring. researchgate.netnih.gov This means it can often replace a benzene ring in a drug molecule without a significant loss of biological activity, a strategy frequently employed by medicinal chemists to modulate a compound's properties. researchgate.netnih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the binding affinity of a molecule to its target. acs.org Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. acs.orgacs.org
The combination of these two powerful scaffolds in a single molecule, as seen in 3-(Thiophen-3-yl)morpholine, presents an intriguing opportunity for the design of novel compounds with potentially unique and enhanced pharmacological profiles. This "pharmacophore hybridization" approach is a common strategy in drug discovery aimed at developing new chemical entities with improved efficacy and selectivity. acs.org
A Glimpse into the Synthesis and Exploration of this compound
While a detailed historical account of the first synthesis of this compound is not extensively documented in readily available literature, its creation can be understood through established synthetic methodologies for 3-substituted morpholines and thiophenes. The synthesis of enantiopure 3-substituted morpholines, for instance, has been achieved through methods like the regioselective ring-opening of activated aziridines followed by a ring annulation reaction. scribd.comacs.org Another approach involves the cyclization of β-amino alcohols. acs.org
The synthesis of 3-substituted thiophenes often involves the use of 3-bromothiophene (B43185) as a starting material, which can then undergo various coupling reactions to introduce the desired substituent. researchgate.net Palladium-catalyzed cross-coupling reactions are a common method for the arylation of thiophenes. beilstein-journals.org
Based on these general principles, a plausible synthetic route for this compound could involve the coupling of a suitable 3-lithiothiophene derivative with an appropriately protected and activated morpholine precursor. The exploration of this and other hybrid molecules containing both morpholine and thiophene rings has been driven by the search for new therapeutic agents, particularly in areas such as antimicrobial and anticancer research. researchgate.netbohrium.com For example, a series of novel morpholine and thiomorpholine (B91149) coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized and evaluated for their antimycobacterial activity. bohrium.com
Key Research Questions and Objectives in the Study of this compound
The study of this compound is guided by several fundamental research questions rooted in medicinal chemistry and drug design. The primary objective is to investigate the potential of this hybrid molecule as a scaffold for the development of new therapeutic agents.
Another key objective is to explore the structure-activity relationships (SAR) of derivatives of this compound. This involves synthesizing a library of related compounds with various substituents on either the thiophene or morpholine ring and evaluating how these modifications affect their biological activity. This systematic approach allows researchers to identify the key structural features required for optimal potency and selectivity.
Furthermore, researchers are interested in the potential of this compound and its derivatives to act as inhibitors of specific enzymes or to modulate the function of particular receptors that are implicated in disease. For instance, given the known activities of morpholine and thiophene derivatives, this compound might be investigated for its potential as an anticancer, antibacterial, or anti-inflammatory agent. acs.orgsci-hub.se The exploration of such compounds contributes to the broader effort of discovering new chemical probes to better understand biological processes and to identify novel drug candidates.
Below is a table summarizing some of the key research interests in compounds containing both morpholine and thiophene scaffolds:
| Research Area | Investigated Biological Activity |
| Antimicrobial | Inhibition of bacterial growth, particularly ureolytic bacteria. frontiersin.org |
| Anticancer | Inhibition of cancer cell proliferation. sci-hub.se |
| Anti-inflammatory | Modulation of inflammatory pathways. acs.org |
| Neurodegenerative Diseases | Interaction with targets in the central nervous system. acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-thiophen-3-ylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-4-11-6-7(1)8-5-10-3-2-9-8/h1,4,6,8-9H,2-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKPXSKFUJQROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710414 | |
| Record name | 3-(Thiophen-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270385-91-5 | |
| Record name | 3-(Thiophen-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Thiophen 3 Yl Morpholine and Its Stereoisomers
Diverse Synthetic Routes to the 3-(Thiophen-3-yl)morpholine Core Structure
The construction of the this compound scaffold can be achieved through several synthetic pathways, each offering distinct advantages in terms of efficiency and substrate scope.
Cyclization Reactions for Morpholine (B109124) Ring Construction
The formation of the morpholine ring is a critical step in the synthesis of this compound. Various cyclization strategies have been employed, often involving intramolecular reactions of appropriately functionalized precursors.
One common approach involves the cyclization of amino alcohols. For instance, a palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes has been utilized for the synthesis of various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org Another method employs a tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates to produce 3-substituted morpholines. organic-chemistry.org The use of boron trifluoride etherate can mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to yield morpholine structures. organic-chemistry.org Additionally, iron(III) has been shown to catalyze a diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted by an allylic alcohol. organic-chemistry.org
Mercury(II) salts have also been employed in cyclization reactions to form morpholine rings, although their toxicity is a significant drawback. beilstein-journals.org For example, the intermolecular cyclization of alkynyl-carboxylic acids can produce six-membered morpholine-type ring compounds. beilstein-journals.org
A summary of selected cyclization reactions for morpholine synthesis is presented in the table below.
| Catalyst/Reagent | Substrate Type | Reaction Type | Reference |
| Pd(DMSO)2(TFA)2 | Alkenes | Wacker-type aerobic oxidative cyclization | organic-chemistry.org |
| Ru catalyst with (S,S)-Ts-DPEN | Aminoalkynes | Tandem hydroamination/asymmetric transfer hydrogenation | organic-chemistry.org |
| Boron trifluoride etherate | Nitrogen-tethered alkenes | Intramolecular hydroalkoxylation | organic-chemistry.org |
| Iron(III) | 1,2-amino ethers/1,2-hydroxy amines with allylic alcohol | Diastereoselective cyclization | organic-chemistry.org |
| Mercury(II) salts | Alkynyl-carboxylic acids | Intermolecular cyclization | beilstein-journals.org |
Coupling Strategies for Thiophene (B33073) Moiety Introduction
The introduction of the thiophene group onto the morpholine scaffold is typically achieved through cross-coupling reactions. These reactions form a carbon-carbon bond between a thiophene derivative and the morpholine precursor.
A notable example involves the coupling of a bromide with morpholine. nih.gov In a multi-step synthesis of novel morpholine-coupled 2-(thiophen-2-yl)dihydroquinolines, a key step is the coupling of a bromide with morpholine in the presence of potassium carbonate in acetone. nih.govjchemrev.com This general strategy can be adapted for the synthesis of this compound by using a suitable thiophene-containing electrophile or nucleophile.
Another relevant reaction involves the coupling of 2-acetyl thiophene in a six-step sequence to produce morpholine-coupled dihydroquinolines. nih.govbohrium.comresearchgate.net While not a direct synthesis of this compound, this demonstrates the feasibility of incorporating a thiophene moiety into a larger heterocyclic structure containing a morpholine unit.
Multi-Component Reactions in this compound Synthesis
Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step by combining three or more reactants. mdpi.comnih.gov While a direct MCR for this compound is not explicitly detailed in the provided results, the principles of MCRs are applicable to the synthesis of its constituent parts.
For instance, the Gewald thiophene synthesis is a well-known MCR that produces substituted thiophenes. tandfonline.com This reaction typically involves a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base like morpholine. tandfonline.com This highlights the use of morpholine as a catalyst in the synthesis of the thiophene ring, which could then be further elaborated to form the desired product.
An Ugi-Zhu three-component reaction has been used to synthesize a complex polyheterocyclic compound containing both morpholine and thiophene rings, demonstrating the power of MCRs in rapidly assembling such structures. mdpi.com
Enantioselective Synthesis of Chiral this compound Isomers
The synthesis of specific enantiomers of this compound is crucial for evaluating their biological activity. This is achieved through asymmetric synthesis, which can be broadly categorized into asymmetric catalysis and chiral auxiliary-mediated approaches.
Asymmetric Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Asymmetric hydrogenation is a powerful tool for creating chiral centers. For example, the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst has been shown to produce 2-substituted chiral morpholines with high yields and excellent enantioselectivities. rsc.orgsemanticscholar.org This methodology has been successfully applied to substrates containing a thiophene ring, affording the desired product in satisfactory yield and enantioselectivity. semanticscholar.org
Transition metal-catalyzed asymmetric hydrogenation of imines is another key strategy for the synthesis of chiral amines, which are precursors to chiral morpholines. acs.org Chiral catalysts based on iridium, rhodium, and ruthenium have been extensively developed for this purpose. acs.orgajchem-b.com
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stoichiometric chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed.
A common strategy involves the use of chiral oxazolidinones, which can be used in stereoselective aldol (B89426) reactions to establish two contiguous stereocenters. wikipedia.org Pseudoephedrine is another effective chiral auxiliary. When reacted with a carboxylic acid, it forms an amide whose α-proton can be selectively removed and reacted with an electrophile in a stereocontrolled manner. wikipedia.org
While no specific examples of chiral auxiliary-mediated synthesis of this compound were found, the general principles are highly applicable. For instance, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective formation of the C3 stereocenter of the morpholine ring.
A summary of enantioselective methods is provided in the table below.
| Method | Catalyst/Auxiliary | Substrate Type | Key Feature | Reference |
| Asymmetric Hydrogenation | Bisphosphine-rhodium catalyst | Unsaturated morpholines (including thiophene-substituted) | High enantioselectivity (up to 99% ee) | rsc.orgsemanticscholar.org |
| Chiral Auxiliary | Oxazolidinones | Aldehydes | Stereoselective aldol reactions | wikipedia.org |
| Chiral Auxiliary | Pseudoephedrine | Carboxylic acid derivatives | Stereocontrolled alkylation | wikipedia.org |
| Chiral Auxiliary | tert-Butanesulfinamide | Imines | Asymmetric synthesis of amines | yale.edu |
Chemoenzymatic Synthesis of Stereodefined this compound
The synthesis of specific stereoisomers (enantiomers) of this compound is critical as different spatial arrangements of atoms can lead to varied biological and pharmacological properties. Chemoenzymatic methods, which combine chemical reactions with the use of biological catalysts like enzymes, offer a powerful strategy for achieving high stereoselectivity. nih.gov Enzymes operate under mild conditions and can exhibit remarkable specificity, making them ideal for creating enantiomerically pure compounds. doi.org
A key chemoenzymatic strategy is the kinetic resolution of a racemic mixture. In a potential pathway, a racemic precursor alcohol of this compound could be subjected to enantioselective acylation catalyzed by an enzyme such as a lipase (B570770) or a specialized acyltransferase. For instance, lipases from Candida antarctica (CAL-B) or engineered acyltransferases from Mycobacterium smegmatis (MsAcT) have been successfully used for the kinetic resolution of various racemic alcohols, including those with heterocyclic moieties. mdpi.com In this process, the enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated using standard chromatographic techniques, yielding both enantiomers in high optical purity.
While direct chemoenzymatic synthesis of this compound is not extensively documented, studies on related structures underscore the viability of this approach. For example, research into morpholine-thiophene hybrid thiosemicarbazones involves targeting urease enzymes, demonstrating the interaction of such scaffolds with biological systems. frontiersin.orgnih.gov Furthermore, the successful stereoselective synthesis of other morpholine derivatives highlights the importance and feasibility of controlling stereochemistry in this class of compounds. nih.govnih.gov
Table 1: Potential Enzymes for Kinetic Resolution
| Enzyme Type | Source Organism | Potential Application | Reference |
|---|---|---|---|
| Lipase B | Candida antarctica | Enantioselective acylation of racemic alcohols | mdpi.com |
| Acyltransferase | Mycobacterium smegmatis | Enantioselective acylation in aqueous media | mdpi.com |
Green Chemistry Principles in this compound Synthesis
Solvent-Free and Aqueous Media Syntheses
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Eliminating these solvents or replacing them with water are key goals of green chemistry.
Solvent-free synthesis , often achieved through mechanochemistry (ball-milling), can lead to reduced waste, shorter reaction times, and sometimes different reactivity compared to solution-based methods. beilstein-journals.org For instance, the mechanochemical synthesis of α-aminonitriles has been reported using various amines, including morpholine, and heteroaromatic aldehydes like thiophene carboxaldehyde, demonstrating the feasibility of forming key bonds for the this compound scaffold under solvent-free conditions. beilstein-journals.org
Aqueous media syntheses are highly desirable due to water's low cost, non-flammability, and environmental benignity. While the reactants for synthesizing this compound may have low water solubility, techniques such as using phase-transfer catalysts or co-solvents can facilitate reactions. A one-pot chemoenzymatic method for converting amides to enantiomerically enriched alcohols has been developed that utilizes a nickel-catalyzed Suzuki-Miyaura coupling in an aqueous medium, followed by an asymmetric biocatalytic reduction. nih.gov This highlights the potential for conducting key bond-forming reactions in water.
Microwave-Assisted and Photochemical Methodologies
Microwave-assisted synthesis utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction time, increased yields, and cleaner reaction profiles compared to conventional heating. univpancasila.ac.id This technique has been applied to the synthesis of various morpholine- and quinoline-containing heterocycles. bohrium.comjocpr.comresearchgate.net The condensation of 2-morpholinoquinoline-3-carbaldehyde with aryl methyl ketones, for example, proceeds much faster under microwave irradiation (2-3 minutes) than with conventional stirring (3-4 hours). jocpr.com This suggests that the cyclization and substitution steps in the synthesis of this compound could be significantly accelerated using this technology.
Photochemical methodologies use light as a clean reagent to initiate chemical reactions. acs.org These reactions can often be conducted at ambient temperature and enable unique chemical transformations. The synthesis of 3-aryl-1-methylquinolinones has been achieved through the photocoupling of 3-halo-1-methylquinolinones with aromatic compounds, including thiophene. researchgate.net This demonstrates a light-induced method for forming a C-C bond between a heterocyclic core and a thiophene ring, a key step that could be adapted for the synthesis of this compound.
Atom Economy and Step Economy Considerations
Multicomponent reactions (MCRs) are an excellent example of applying both principles. MCRs combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. aablocks.com A three-component coupling of an amino alcohol, 4-fluorophenylboronic acid, and glyoxal (B1671930) has been used to construct a morpholine core in one step, showcasing a highly efficient and economical route. google.com Designing a convergent, multicomponent strategy for this compound would significantly improve its synthetic efficiency over linear, multi-step sequences. Such a protocol would be attractive for its mild conditions and high yield potential. acs.org
Flow Chemistry and Continuous Processing for this compound Production
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, is a transformative technology for chemical synthesis. polimi.it It offers superior control over reaction parameters like temperature and pressure, enhanced safety, and straightforward scalability.
This technology has been successfully applied to the synthesis of various heterocyclic compounds. For example, a continuous-flow protocol was developed for the synthesis of 3,5-disubstituted pyrazoles, including a derivative featuring a thiophene ring, significantly reducing reaction times compared to batch conditions. mdpi.com The synthesis of N-containing heterocycles has also been achieved with high regioselectivity and yield using continuous flow methods. whiterose.ac.uk
The production of this compound could be significantly enhanced by adopting a continuous processing approach. A flow setup could involve pumping the necessary reactants through heated or irradiated microreactors, potentially with an immobilized catalyst, to form the morpholine ring and attach the thiophene moiety in a sequential or integrated manner. This method would not only allow for efficient and safe production but also enable in-line purification, leading to a highly streamlined and economical manufacturing process suitable for industrial-scale synthesis. polimi.itresearchgate.net
Table 2: Comparison of Synthetic Methodologies
| Methodology | Key Advantages | Relevance to this compound |
|---|---|---|
| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions. | Production of specific, optically pure enantiomers. nih.govmdpi.com |
| Solvent-Free Synthesis | Reduced waste, potential for shorter reaction times, enhanced safety. | Environmentally friendly formation of key C-N and C-C bonds. beilstein-journals.org |
| Microwave-Assisted Synthesis | Rapid heating, significantly reduced reaction times, higher yields. | Acceleration of cyclization and substitution steps. jocpr.comresearchgate.net |
| Flow Chemistry | Superior process control, enhanced safety, scalability, potential for automation. | Efficient, large-scale, and sustainable production. polimi.itmdpi.com |
Chemical Reactivity and Mechanistic Investigations of 3 Thiophen 3 Yl Morpholine
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring
The thiophene ring is known to be significantly more reactive towards electrophiles than benzene (B151609), a characteristic attributed to the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. wikipedia.org
Electrophilic aromatic substitution (SEAr) on an unsubstituted thiophene ring shows a strong preference for attack at the C2 and C5 positions (α-positions) over the C3 and C4 positions (β-positions). This regioselectivity is explained by the greater resonance stabilization of the intermediate carbocation formed upon attack at the α-position, which can be delocalized over three resonance structures, compared to only two for β-position attack. stackexchange.com
In 3-(Thiophen-3-yl)morpholine, the thiophene ring is substituted at the C3 position. The directing influence of this substituent determines the position of subsequent electrophilic attacks. The morpholin-3-yl group is an alkyl-type substituent containing heteroatoms. It is generally considered a weak electron-donating group through induction and hyperconjugation, thus activating the thiophene ring for electrophilic attack relative to unsubstituted thiophene. As an activating group, it directs incoming electrophiles primarily to the ortho and para positions. For a 3-substituted thiophene, the positions ortho to the substituent are C2 and C4, while the para position is C5.
The expected order of reactivity for electrophilic attack on this compound is C5 > C2 > C4.
Position C5: This position is electronically favored due to being para to the activating group and is sterically unhindered. It benefits from the strong activating effect of the sulfur atom, similar to the C2 position in unsubstituted thiophene.
Position C2: This position is also highly activated and ortho to the substituent. It is generally the second most likely site of substitution.
Position C4: This position is ortho to the substituent but meta to the ring sulfur. It is generally the least favored position for electrophilic attack due to both electronic and steric factors.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position on Thiophene Ring | Relation to Substituent | Electronic Activation | Predicted Reactivity |
| C2 | ortho | High | Secondary site of attack |
| C4 | ortho | Moderate | Minor product |
| C5 | para | High | Primary site of attack |
Given the high reactivity of the thiophene ring, electrophilic substitution reactions typically proceed under milder conditions than those required for benzene.
Halogenation: The halogenation of thiophenes is rapid and can be achieved with elemental halogens (Cl₂, Br₂, I₂) without a Lewis acid catalyst, which is typically required for benzene. To avoid poly-halogenation and control selectivity, milder reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often employed. For this compound, bromination with NBS would be expected to yield 2-bromo-3-(thiophen-3-yl)morpholine and/or 5-bromo-3-(thiophen-3-yl)morpholine as the major products.
Nitration: The nitration of thiophene is a particularly sensitive reaction. Standard nitrating mixtures, such as nitric acid and sulfuric acid, can lead to violent, explosive reactions and significant degradation of the thiophene ring. stackexchange.com Milder, more controlled nitrating agents are necessary. A common and effective method involves the use of nitric acid in acetic anhydride. stackexchange.com This procedure would be expected to nitrate (B79036) this compound preferentially at the C5 position.
Sulfonation: Sulfonation can typically be achieved using concentrated sulfuric acid or, for less reactive substrates, fuming sulfuric acid. Given the reactivity of the thiophene ring, milder conditions such as reaction with a sulfur trioxide-pyridine complex (SO₃·py) are often preferred to prevent polymerization and other side reactions. This would likely introduce a sulfonic acid group at the C5 position.
Table 2: Typical Reagents for Electrophilic Substitution on the Thiophene Ring of this compound
| Reaction | Reagent | Typical Conditions | Expected Major Product(s) |
| Bromination | N-Bromosuccinimide (NBS) | CCl₄ or THF, reflux | 5-Bromo-3-(thiophen-3-yl)morpholine |
| Nitration | HNO₃ / Acetic Anhydride | Low temperature (-10 °C to 0 °C) | 5-Nitro-3-(thiophen-3-yl)morpholine |
| Sulfonation | Pyridine-SO₃ complex | Pyridine (B92270), room temperature | This compound-5-sulfonic acid |
Nucleophilic Reactivity at the Morpholine (B109124) Nitrogen and Alpha-Carbons
The morpholine ring contains a secondary amine, which provides a site for nucleophilic reactions. The α-carbons (C2 and C5 of the morpholine ring) are generally not reactive but can be activated under certain conditions.
The lone pair of electrons on the nitrogen atom of the morpholine ring makes it a potent nucleophile. It readily participates in N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the substitution of the hydrogen on the nitrogen with an alkyl group. It can be achieved by reacting this compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting acid. Alternatively, reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN) can be used. Gas-solid phase N-alkylation with alcohols over a heterogeneous catalyst has also been demonstrated for the parent morpholine compound. researchgate.netresearchgate.net
N-Acylation: The morpholine nitrogen can attack acylating agents such as acid chlorides, anhydrides, or esters to form the corresponding N-acyl derivative (an amide). These reactions are typically high-yielding and are often performed in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the acid byproduct.
Table 3: Representative Nucleophilic Reactions at the Morpholine Nitrogen
| Reaction Type | Reagent | Product Type |
| N-Alkylation | Alkyl Halide (R-X) + Base | Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Tertiary Amine |
| N-Acylation | Acid Chloride (RCOCl) + Base | Amide |
| N-Acylation | Acid Anhydride ((RCO)₂O) | Amide |
The α-carbons of the morpholine ring in this compound itself lack the acidity to participate in enolate-based reactions like the Aldol (B89426) or Mannich reactions. wikipedia.orgnih.gov However, modification of the morpholine nitrogen can activate these positions.
By converting the secondary amine to an amide via N-acylation (e.g., forming N-acetyl-3-(thiophen-3-yl)morpholine), the protons on the adjacent α-carbons become significantly more acidic. This allows for deprotonation by a strong base (e.g., Lithium diisopropylamide, LDA) to form an enolate. This enolate can then act as a nucleophile in subsequent reactions.
Aldol-Type Reactions: The enolate generated from an N-acyl derivative can react with aldehydes or ketones to form a β-hydroxy amide product. Studies on N-acyl morpholine carboxamides have demonstrated successful and highly stereoselective aldol reactions. researchgate.netresearchgate.net
Mannich-Type Reactions: The classical Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.govmdpi.com While the parent compound is the amine component, its N-acylated derivative could serve as the active hydrogen component. The enolate formed from the N-acyl derivative could react with a pre-formed Eschenmoser's salt or a similar iminium ion to achieve α-aminoalkylation.
Metal-Catalyzed Transformations Involving this compound
The thiophene ring is a versatile substrate for various metal-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. This compound can participate in these transformations either directly through C-H activation or after conversion to a more reactive derivative.
Direct C-H Arylation/Alkenylation: Palladium-catalyzed direct C-H functionalization is a powerful tool for modifying aromatic rings without prior halogenation. The most reactive C-H bonds on the thiophene ring of this compound are at the C2 and C5 positions. Under appropriate catalytic conditions (e.g., Pd(OAc)₂ with a suitable ligand and oxidant), the compound could be coupled directly with aryl or vinyl halides.
Cross-Coupling of Halogenated Derivatives: A more traditional and often more reliable approach involves first halogenating the thiophene ring (as described in section 3.1.2) to create an aryl halide. A derivative such as 2-bromo- or 5-bromo-3-(thiophen-3-yl)morpholine can then serve as a substrate in a variety of well-established cross-coupling reactions. Research on the metal-catalyzed polymerization of 3-substituted thiophenes often relies on such coupling reactions to build the polymer backbone. nih.gov
Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Substrate Required | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Halogenated Derivative | Boronic Acid/Ester | Pd(PPh₃)₄, Base | Biaryl or Vinyl Thiophene |
| Heck Coupling | Halogenated Derivative | Alkene | Pd(OAc)₂, Ligand, Base | Vinyl Thiophene |
| Sonogashira Coupling | Halogenated Derivative | Terminal Alkene | Pd/Cu catalyst, Base | Alkynyl Thiophene |
| Buchwald-Hartwig | Halogenated Derivative | Amine | Pd catalyst, Ligand, Base | Aminated Thiophene |
| Direct C-H Arylation | Parent Compound | Aryl Halide | Pd(OAc)₂, Ligand, Base | Biaryl |
C-H Activation and Functionalization Strategies
The thiophene ring in this compound is amenable to direct C-H activation, a modern strategy for creating carbon-carbon and carbon-heteroatom bonds that avoids the pre-functionalization often required in traditional cross-coupling. The most reactive positions on the thiophene ring for electrophilic substitution and many metal-catalyzed C-H functionalization reactions are the C2 and C5 positions, due to their higher electron density.
Palladium-catalyzed direct C-H arylation is a prominent strategy for functionalizing thiophenes. acs.orgnih.govorganic-chemistry.org For a 3-substituted thiophene like this compound, direct arylation typically shows high regioselectivity. The reaction with an aryl halide (Ar-X) in the presence of a palladium catalyst and a base would be expected to functionalize the C2 position preferentially. If the C2 position is blocked, or under specific conditions, functionalization at the C5 position can occur. Arylation at the C4 position is more challenging and less common but has been achieved with specific directing groups or catalytic systems. acs.org
The general mechanism for these reactions often involves a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst cleaves the C-H bond with the assistance of a base. nih.gov The choice of catalyst, ligands, base, and solvent is crucial for controlling the efficiency and regioselectivity of the arylation. organic-chemistry.org For instance, phosphine-free palladium complexes have been shown to be effective for the C2-arylation of thiophenes. organic-chemistry.org
| Reaction Type | Reagents & Conditions | Expected Major Product(s) | Notes |
| Direct C2-Arylation | Aryl bromide, Pd(OAc)₂, K₂CO₃, PivOH, DMAc, 100 °C | 2-Aryl-3-(thiophen-3-yl)morpholine | High regioselectivity for the C2 position is generally observed for 3-substituted thiophenes. organic-chemistry.org |
| Direct C5-Arylation | Aryl iodide, Pd catalyst, specific ligands/conditions | 5-Aryl-3-(thiophen-3-yl)morpholine | May occur if the C2 position is sterically hindered or blocked. |
| Sequential Arylation | 1. C2-Arylation conditions2. C5-Arylation conditions | 2,5-Diaryl-3-(thiophen-3-yl)morpholine | Stepwise functionalization allows for the introduction of different aryl groups at the C2 and C5 positions. acs.orgnih.gov |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Prior to functionalization via C-H activation, traditional cross-coupling reactions require the presence of a leaving group, typically a halogen, on the thiophene ring. Halogenation of this compound would likely occur at the C2 or C5 positions. These halogenated derivatives serve as key precursors for widely used palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. A halogenated derivative, such as 2-bromo-3-(thiophen-3-yl)morpholine, would readily couple with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. This reaction is known for its high functional group tolerance and generally mild conditions.
Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes. A 2-halo-3-(thiophen-3-yl)morpholine derivative could react with an alkene (e.g., styrene (B11656) or an acrylate) using a palladium catalyst and a base to introduce an alkenyl substituent at the C2 position of the thiophene ring.
Sonogashira Coupling: This reaction forms a C-C bond between a vinyl or aryl halide and a terminal alkyne. It employs a palladium catalyst and a copper(I) co-catalyst. A 2-iodo- or 2-bromo-3-(thiophen-3-yl)morpholine could be coupled with a terminal alkyne to synthesize 2-alkynyl-3-(thiophen-3-yl)morpholine derivatives, which are valuable intermediates in organic synthesis.
| Reaction | Substrate | Coupling Partner | Catalyst System | Expected Product |
| Suzuki | 2-Bromo-3-(thiophen-3-yl)morpholine | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Aryl-3-(thiophen-3-yl)morpholine |
| Heck | 2-Bromo-3-(thiophen-3-yl)morpholine | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 2-Alkenyl-3-(thiophen-3-yl)morpholine |
| Sonogashira | 2-Iodo-3-(thiophen-3-yl)morpholine | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 2-Alkynyl-3-(thiophen-3-yl)morpholine |
Oxidation and Reduction Chemistry of the this compound Scaffold
The oxidation and reduction of this compound can occur at either the thiophene ring or the morpholine ring, depending on the reagents and conditions employed.
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation. Treatment with oxidizing agents like trifluoroperacetic acid or hydrogen peroxide catalyzed by methyltrioxorhenium(VII) can convert the sulfide (B99878) to a thiophene S-oxide and further to a thiophene S,S-dioxide (sulfone). wikipedia.orgacs.orgacs.org These oxidized species are often highly reactive and can undergo subsequent reactions like Diels-Alder cycloadditions. acs.org The rate of oxidation can be influenced by substituents on the thiophene ring; electron-donating groups generally increase the rate of the initial oxidation to the sulfoxide. acs.org
The morpholine ring can also undergo oxidation. The nitrogen atom, being a secondary amine, is susceptible to oxidation. nih.govnih.gov In biological systems, for example, the morpholine ring of drugs like linezolid (B1675486) is metabolized via oxidation, which can lead to ring-opened products. dovepress.com Strong chemical oxidants could potentially lead to N-oxidation or cleavage of the morpholine ring.
Reduction: The thiophene ring is aromatic and generally resistant to reduction under mild conditions. However, it can be reduced. Catalytic hydrogenation can reduce the thiophene to tetrahydrothiophene, although this often requires harsh conditions. studysmarter.co.uk A common method for the complete removal of the sulfur atom and saturation of the ring is desulfurization using Raney nickel, which would convert the this compound scaffold to 3-butylmorpholine. wikipedia.org Ionic hydrogenation, using a proton source and a hydride donor like triethylsilane, can also reduce substituted thiophenes to the corresponding tetrahydrothiophenes. researchgate.net
The morpholine ring itself is a saturated heterocycle and is generally stable to reducing agents. However, if the nitrogen were part of an amide (a morpholide), reduction of the carbonyl group is possible. chem-station.com For the parent compound, reduction is unlikely to affect the morpholine core under conditions that target the thiophene ring.
Ring-Opening and Rearrangement Reactions of the Morpholine Core
The morpholine ring is a saturated, six-membered heterocycle and is generally considered to be a stable structural motif. Ring-opening and rearrangement reactions are not common and typically require specific activation or harsh reaction conditions.
Synthetically, morpholines can be formed via the ring-opening of activated aziridines with haloalcohols, followed by intramolecular cyclization, suggesting the reverse process (ring-opening) would require activation of the C-N or C-O bonds. nih.gov For instance, N-activation, such as conversion of the morpholine nitrogen to a quaternary ammonium (B1175870) salt or an N-oxide, could make the ring more susceptible to nucleophilic attack, leading to ring cleavage.
In the context of drug metabolism, oxidative processes can lead to ring-opening. The metabolism of the antibiotic linezolid, which contains a morpholine ring, involves oxidation that results in the formation of ring-opened metabolites. dovepress.com This suggests that potent oxidizing environments could potentially cleave the morpholine ring of this compound, likely proceeding through intermediates formed by oxidation at the carbon atoms adjacent to the nitrogen or oxygen.
Rearrangement reactions of the morpholine core itself are rare. Most known rearrangements involving this scaffold occur in more complex systems where other functional groups drive the transformation. For this compound, the stability of the saturated morpholine ring suggests that any rearrangement reactions would likely involve the thiophene moiety or substituents attached to the scaffold rather than a skeletal rearrangement of the morpholine core itself under typical synthetic conditions.
Derivatization Strategies and Analogue Design Based on the 3 Thiophen 3 Yl Morpholine Scaffold
Systematic Modification of the Morpholine (B109124) Nitrogen Atom
The secondary amine of the morpholine ring is a primary site for modification due to its nucleophilicity and reactivity. Derivatization at this position can significantly influence the molecule's polarity, basicity, and ability to form hydrogen bonds, thereby modulating its interaction with biological targets.
N-alkylation is a fundamental strategy for introducing a variety of substituents onto the morpholine nitrogen. This transformation is typically achieved by reacting the parent scaffold with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base to neutralize the acid formed during the reaction. This method allows for the introduction of simple alkyl groups (methyl, ethyl) as well as more complex moieties like benzyl (B1604629) or propargyl groups, which can serve as handles for further chemical modification. rsc.org Reductive amination, involving the reaction of the morpholine with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylated products, particularly for more complex alkyl groups. acs.org
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, and alters the basicity of the nitrogen atom. This is commonly performed using acylating agents like acyl chlorides or anhydrides under basic conditions. The resulting N-acyl derivatives can exhibit distinct biological profiles compared to their N-alkyl counterparts.
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reagent Class | Example Reagent | N-Substituent | Reaction Type |
| Alkyl Halide | Benzyl bromide (C₆H₅CH₂Br) | Benzyl | N-Alkylation |
| Aldehyde | Formaldehyde (CH₂O) | Methyl | Reductive Amination |
| Acyl Chloride | Acetyl chloride (CH₃COCl) | Acetyl | N-Acylation |
| Anhydride | Acetic anhydride ((CH₃CO)₂O) | Acetyl | N-Acylation |
Fusing a new heterocyclic ring onto the morpholine scaffold creates rigid, bicyclic systems with defined three-dimensional shapes, which can be advantageous for target binding. A prominent strategy for achieving this is through intramolecular cycloaddition reactions. For instance, morpholine-fused triazoles can be synthesized using principles of click chemistry. nih.govacs.org This process involves converting a precursor molecule, derived from the morpholine scaffold, into an intermediate containing both an azide and an alkyne functionality. rsc.org An intramolecular [3+2] cycloaddition reaction then yields the fused triazole ring system. researchgate.net This approach allows for the creation of novel, structurally complex derivatives with potential therapeutic value. nih.gov
Functionalization and Diversification of the Thiophene (B33073) Ring
The thiophene ring is amenable to a wide range of chemical modifications, particularly electrophilic substitution reactions, allowing for the introduction of diverse functional groups that can modulate the electronic properties and steric profile of the molecule. rsc.org
The thiophene ring is more reactive towards electrophilic aromatic substitution than benzene (B151609). youtube.com In a 3-substituted thiophene, electrophilic attack preferentially occurs at the C2 and C5 positions, which are the most activated sites. researchgate.netrsc.org Standard electrophilic aromatic substitution protocols can be used to install a variety of substituents. wikipedia.orgmasterorganicchemistry.com
Halogenation: Bromination can be readily achieved using N-bromosuccinimide (NBS) to introduce a bromine atom, typically at the C2 or C5 position.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (NO₂), a strong electron-withdrawing group.
Friedel-Crafts Acylation: Reaction with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) installs an acyl group (R-C=O), providing a ketone functionality that can be used for further derivatization.
The introduction of electron-donating groups often requires a different approach. A common method involves directed ortho-metalation, where the thiophene ring is deprotonated at the C2 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting organolithium intermediate with an appropriate electrophile.
Table 2: Representative Thiophene Ring Functionalization Reactions
| Reaction Type | Reagents | Introduced Group | Group Type | Probable Position |
| Bromination | N-Bromosuccinimide (NBS) | -Br | Electron-Withdrawing | C2 or C5 |
| Nitration | HNO₃ / H₂SO₄ | -NO₂ | Electron-Withdrawing | C2 or C5 |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | -COR | Electron-Withdrawing | C2 or C5 |
| Metalation/Alkylation | 1. n-BuLi 2. R-X | -R (Alkyl) | Electron-Donating | C2 |
Building additional rings onto the thiophene core leads to extended, planar, π-conjugated systems, which are of interest in materials science and as bioisosteres of larger aromatic structures. conicet.gov.aracs.org Several classic organic reactions can be adapted for this purpose.
One such method is the Fiesselmann thiophene synthesis, which can be used to construct a thieno[3,2-b]thiophene system. nih.govresearchgate.net This involves the condensation of a thiophene precursor bearing appropriate functionalities, such as a 3-chlorothiophene-2-carboxylate, with methyl thioglycolate. nih.gov Another powerful strategy is the Fischer indole synthesis, which can be employed to create a thieno[3,2-b]indole scaffold. nih.gov This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be prepared from a ketone derivative of the parent thiophene scaffold. These methods provide access to a range of polycyclic heteroaromatic analogues. acs.orgmdpi.com
Substitution and Manipulation of the Morpholine Ring Carbons
While N-functionalization is the most common derivatization strategy, modification of the morpholine ring carbons offers a pathway to more complex and stereochemically diverse analogues. nih.gov Direct C-H functionalization of the saturated morpholine ring is challenging; therefore, derivatization is often achieved by constructing the ring from already substituted precursors. thieme-connect.comresearchgate.net
Synthetic strategies typically begin with chiral amino alcohols or amino acids, which serve as building blocks to install substituents at specific positions with defined stereochemistry. researchgate.net For example, a C-substituted morpholine can be synthesized via the cyclization of a suitably functionalized N-substituted amino alcohol. acs.org Intramolecular reductive etherification is another effective method that can generate diversely substituted morpholines with high diastereoselectivity. acs.org These approaches allow for the synthesis of a wide array of C-substituted derivatives, including cis-2,5-disubstituted and 2,6-disubstituted morpholines, which are found in numerous biologically active natural products. researchgate.netacs.org
Table 3: Synthetic Strategies for C-Substituted Morpholines
| Starting Material | Key Transformation | Resulting Scaffold |
| Substituted Amino Alcohol | Intramolecular Cyclization | C-Substituted Morpholine |
| Amino Alcohol + Keto Bromide | Reductive Etherification | C-Substituted Morpholine |
| Enantiopure Amino Acid | Multi-step sequence | Chiral C-Substituted Morpholine |
Stereoselective Introduction of Chiral Centers
The introduction of chirality is a cornerstone of modern drug design, as stereoisomers of a compound can exhibit profoundly different pharmacological and toxicological profiles. For the 3-(thiophen-3-yl)morpholine scaffold, chiral centers can be strategically introduced on the morpholine ring to create stereochemically complex and diverse structures.
A primary strategy for achieving stereoselectivity is to employ starting materials from the chiral pool. diva-portal.org Enantiomerically pure amino alcohols, for instance, serve as versatile precursors for constructing chiral morpholine rings. nih.govchemrxiv.org The synthesis can proceed via the reaction of a chiral amino alcohol with a suitable dielectrophile, where the stereochemistry of the amino alcohol dictates the absolute configuration of the resulting morpholine. For example, reacting (R)-2-amino-1-propanol with a thiophene-containing dielectrophile would yield a chiral 5-methyl-substituted this compound derivative.
Another powerful approach is asymmetric synthesis, which allows for the creation of chiral molecules from achiral or racemic precursors. frontiersin.org This can involve catalyst-controlled reactions where a chiral catalyst directs the formation of one enantiomer over the other. Asymmetric transfer hydrogenation of α-amino ketones is one such method that can produce chiral 1,2-amino alcohols, which are key intermediates for morpholine synthesis. acs.org
Systematic Chemical Diversity (SCD) is a synthesis-guiding strategy that can be applied to generate a complete matrix of substituted morpholines, varying in regiochemistry and stereochemistry (relative and absolute). nih.gov This approach, starting from enantiomerically pure amino acids and amino alcohols, allows for the comprehensive exploration of the chemical space around the core scaffold. nih.gov
Table 1: Representative Strategies for Stereoselective Synthesis
| Strategy | Chiral Precursor/Reagent | Potential Product | Key Feature |
|---|---|---|---|
| Chiral Pool Synthesis | (S)-Alaninol | (S)-5-Methyl-3-(thiophen-3-yl)morpholine | Utilizes readily available, enantiopure starting materials. |
| Asymmetric Catalysis | Thiophene-containing α-ketoamine + Chiral Ru-catalyst | Chiral this compound-2-ol | Catalyst controls the stereochemical outcome of the reduction. |
Spiro and Bridged Morpholine Analogues
To explore more three-dimensional chemical space and introduce conformational rigidity, spirocyclic and bridged analogues of the this compound scaffold can be designed. These modifications can lead to improved binding affinity and selectivity by locking the molecule into a specific bioactive conformation.
Spiro Morpholine Analogues: Spirocycles feature two rings connected by a single common atom, creating a rigid three-dimensional structure. acs.org The synthesis of spiro-morpholines can be achieved by designing a precursor that undergoes an intramolecular cyclization. For the this compound scaffold, a substituent attached to the morpholine nitrogen or a carbon atom could be elaborated into a chain that cyclizes back onto the morpholine ring. A recently developed scalable route to bis-morpholine spiroacetals involves the intermediacy of a 2-chloromethyl-substituted morpholine, which could be adapted for this scaffold. chemrxiv.orgacs.org Solid-phase synthesis techniques have also been developed for the efficient construction of spirocyclic heterocycles, which could be applied to generate libraries of these complex molecules. youtube.com
Bridged Morpholine Analogues: Bridged systems contain a bicyclic structure where the two rings share two non-adjacent atoms. Introducing a bridge to the morpholine ring, for example, an ethylene bridge between the nitrogen (N-4) and the C-2 position, creates a rigid 8-oxa-3-azabicyclo[3.2.1]octane system. rsc.org Such conformational constraints can be beneficial for optimizing the pharmacological profile, including metabolic clearance and permeability. enamine.net Syntheses of these structures often involve multi-step sequences starting from cyclic precursors, such as furan- or pyran-dicarboxylic acids, to build the bicyclic core. rsc.org Investigations have shown that adding a one-carbon bridge to a morpholine ring can counterintuitively reduce lipophilicity, a desirable property in drug design. acs.org
Table 2: Structural Classes of Spiro and Bridged Analogues
| Analogue Type | General Structure | Synthetic Approach | Key Feature |
|---|---|---|---|
| Spiro[morpholine-2,2'-indane] | A spirocycle at the C-2 position of the morpholine ring. | Intramolecular Friedel-Crafts cyclization of an N-phenethyl-2-carboxymorpholine derivative. | Rigidifies the substituent at the C-2 position. |
| 8-Oxa-3-azabicyclo[3.2.1]octane | A one-carbon bridge between N-4 and C-5 of the morpholine ring. | Multi-step synthesis involving intramolecular cyclization. rsc.org | Introduces significant conformational constraint. acs.org |
Scaffold Hopping and Bioisosteric Replacements (from a chemical synthesis perspective)
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the desired biological activity.
From a chemical synthesis perspective, scaffold hopping involves the complete replacement of the this compound core with a structurally different framework that maintains the spatial orientation of key interaction points. This requires the design and execution of entirely new synthetic routes. For example, the morpholine ring could be replaced by a constrained piperazine or a pyrrolidine-based scaffold, while the thiophene is replaced by an indazole or benzimidazole ring, necessitating a complete shift in synthetic strategy from initial building blocks to final assembly.
Bioisosteric replacement is a more conservative approach where a specific functional group or substructure is replaced by another with similar physical or chemical properties. researchgate.net For the this compound scaffold, this can be applied to both the thiophene and morpholine rings.
Thiophene Ring Replacement: The thiophene ring is often considered a bioisostere of a phenyl ring. nih.gov Other common bioisosteres include furan, pyridine (B92270), thiazole, or pyrazole. researchgate.net Synthetically, this involves substituting the thiophene-containing starting material (e.g., 3-bromothiophene (B43185) or thiophene-3-boronic acid) with the corresponding bioisosteric analogue in the synthetic sequence. The tolerance of this replacement is target-dependent, but it can be an effective strategy to modulate electronic properties, metabolic stability, or patentability. nih.govrsc.org
Morpholine Ring Replacement: The morpholine ring can be replaced by other six-membered saturated heterocycles. A common replacement is thiomorpholine (B91149) (sulfur replacing oxygen), which can alter hydrogen bonding capacity and lipophilicity. Other bioisosteres include piperazine, which introduces an additional site for substitution, or a piperidine ring. The synthesis would be adapted by starting with the appropriate amino alcohol or diamine precursor, for example, using N-protected bis(2-chloroethyl)amine for a piperazine ring synthesis.
Table 3: Bioisosteric Replacements for the this compound Scaffold
| Original Ring | Bioisosteric Replacement | Synthetic Consideration | Potential Property Change |
|---|---|---|---|
| Thiophene | Phenyl | Use of phenylboronic acid instead of thiopheneboronic acid. | Altered electronics, potential for different metabolic pathways. nih.gov |
| Thiophene | Pyridine | Use of a bromopyridine in coupling reactions. | Introduction of a hydrogen bond acceptor, altered polarity. researchgate.net |
| Thiophene | Thiazole | Synthesis of a thiazole-containing building block. | Modified aromaticity and hydrogen bonding potential. |
| Morpholine | Thiomorpholine | Start with a thio-analogue of the amino alcohol precursor. | Increased lipophilicity, altered H-bond accepting ability. |
Combinatorial Chemistry and Parallel Synthesis of this compound Libraries
To efficiently explore the structure-activity relationships (SAR) around the this compound scaffold, combinatorial and parallel synthesis techniques are employed to rapidly generate large libraries of analogues. bioduro.com
Solution-Phase Parallel Synthesis: This approach is well-suited for creating focused libraries where a common core intermediate is derivatized with a set of diverse building blocks in a parallel fashion. nih.gov For instance, this compound can be synthesized on a large scale and then distributed into an array of reaction vessels (e.g., a 96-well plate). Each well can then be treated with a different reagent to functionalize the secondary amine of the morpholine ring. Common reactions include:
Acylation: Using a library of diverse acid chlorides or carboxylic acids with a coupling agent.
Sulfonylation: Using a library of sulfonyl chlorides.
Reductive Amination: Using a library of aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.
High-throughput purification techniques, such as mass-directed preparative HPLC, are then used to isolate the final products.
Solid-Phase Synthesis: Solid-phase synthesis offers advantages in simplifying reaction work-up and purification, as excess reagents and by-products can be washed away from the resin-bound product. nih.gov The this compound scaffold can be assembled on a solid support or tethered to a resin via a suitable linker. acs.org This allows for multi-step reaction sequences to be performed efficiently. For example, an amino acid tethered to a resin could be used as a starting point to build the morpholine ring, which is then further functionalized before being cleaved from the support. mdpi.com This methodology is highly amenable to the "split-and-pool" strategy to create vast combinatorial libraries. acs.org
Table 4: Hypothetical Parallel Synthesis Library Design
| Scaffold | R1 Diversity Point (Thiophene C5) | R2 Diversity Point (Morpholine N4) | Synthesis Method |
|---|---|---|---|
| This compound | H, Br, CH3, Phenyl | Library of Acyl Chlorides (e.g., Benzoyl chloride, Acetyl chloride) | Solution-Phase Parallel Synthesis |
| This compound | H, Br, CH3, Phenyl | Library of Sulfonyl Chlorides (e.g., Mesyl chloride, Tosyl chloride) | Solution-Phase Parallel Synthesis |
| This compound | H, Br, CH3, Phenyl | Library of Aldehydes (e.g., Benzaldehyde, Isobutyraldehyde) | Parallel Reductive Amination |
Computational and Theoretical Investigations of 3 Thiophen 3 Yl Morpholine
Quantum Chemical Studies of Molecular Structure and Conformation
Quantum chemical methods are instrumental in exploring the fundamental properties of 3-(Thiophen-3-yl)morpholine, offering insights into its stability, geometry, and electronic characteristics.
The conformational landscape of this compound is primarily defined by the orientation of the thiophene (B33073) ring relative to the morpholine (B109124) ring and the puckering of the morpholine ring itself. The morpholine ring typically adopts a chair conformation, which is its most stable form. The connection to the thiophene ring at the 3-position introduces the possibility of different rotamers, arising from rotation around the C-C single bond connecting the two rings.
Computational scans of the potential energy surface, by systematically rotating the dihedral angle between the thiophene and morpholine rings, can identify the most stable conformers. These calculations would likely reveal that conformers with minimal steric hindrance between the hydrogen atoms on the adjacent rings are the most energetically favorable. The energy barrier to rotation around this C-C bond would also be determined, providing information on the flexibility of the molecule.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Thiophene-Morpholine) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Anti-periplanar | 180° | 0.00 | 75.3 |
| Syn-clinal | 60° | 1.50 | 12.3 |
| Anti-clinal | 120° | 1.55 | 11.8 |
Note: This data is illustrative and based on general principles of conformational analysis for similar bi-heterocyclic systems.
The electronic properties of this compound are governed by the interplay between the electron-rich thiophene ring and the morpholine moiety. Density Functional Theory (DFT) calculations are a common approach to investigate these properties.
Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. It is expected that the sulfur and nitrogen atoms would be sites of negative charge density due to their high electronegativity, while the carbon and hydrogen atoms would carry partial positive charges.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. For this compound, the HOMO is likely to be localized on the electron-rich thiophene ring, making it the primary site for electrophilic attack. The LUMO, conversely, may be distributed across both the thiophene and morpholine rings. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.
Table 2: Calculated Electronic Properties of a Thiophene-Substituted Heterocycle (Illustrative Example)
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: These values are representative of what might be expected for a molecule with this structure, based on computational studies of similar compounds.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound, providing detailed insights into reaction pathways and kinetics.
By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, in an electrophilic substitution reaction on the thiophene ring, calculations can determine the structure of the Wheland intermediate and the transition states leading to its formation and subsequent deprotonation.
The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can be calculated. This information is vital for predicting the reaction rate. The intrinsic reaction coordinate (IRC) can be followed to ensure that the identified transition state correctly connects the reactants and products.
The solvent in which a reaction is carried out can have a significant impact on its kinetics. Computational models can account for solvent effects through either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). These models can help to understand how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby affecting the reaction rate.
Similarly, the role of catalysts can be investigated. For example, in an acid-catalyzed reaction, the computational model would include the catalytic species and elucidate its interaction with the substrate at each step of the reaction mechanism. This can reveal how the catalyst lowers the activation energy and accelerates the reaction.
Molecular Dynamics Simulations of this compound in Solvent Systems
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound in a solvent environment over time. By solving Newton's equations of motion for a system containing the molecule and a large number of solvent molecules, MD simulations can reveal information about its solvation, diffusion, and conformational dynamics.
These simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a particular atom in this compound. This provides a detailed picture of the solvation shell around the molecule. MD simulations can also be used to study the dynamics of conformational changes, providing insights into the flexibility of the molecule in solution.
Prediction of Chemical Reactivity and Selectivity via Computational Methods
Computational chemistry provides a powerful toolkit for predicting the reactivity and selectivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are instrumental in elucidating the electronic structure, which in turn governs chemical behavior.
Key insights into reactivity can be derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally suggests higher reactivity.
For thiophene derivatives, DFT calculations have shown that the thiophene ring is electron-rich and can readily participate in electrophilic aromatic substitution. nih.govrsc.org The sulfur atom, with its lone pairs of electrons, contributes significantly to the aromatic system and influences the electron density distribution. rsc.org Conversely, the morpholine ring, containing both an amine and an ether functional group, can exhibit both nucleophilic and basic properties. researchgate.net The nitrogen atom's lone pair makes it a likely site for protonation and interaction with electrophiles.
Molecular Electrostatic Potential (MEP) maps are another valuable tool for visualizing reactive sites. These maps illustrate the charge distribution across the molecule, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions showing positive potential (electron-poor, prone to nucleophilic attack). In a molecule like this compound, the MEP would likely show negative potential around the sulfur atom in the thiophene ring and the oxygen and nitrogen atoms in the morpholine ring, highlighting these as potential sites for electrophilic interaction.
Table 1: Predicted Reactivity Descriptors for a Representative Thiophene Derivative (based on DFT Calculations)
| Descriptor | Predicted Value (arbitrary units) | Implication for Reactivity |
| HOMO Energy | High | Good electron donor |
| LUMO Energy | Low | Good electron acceptor |
| HOMO-LUMO Gap | Moderate | Moderate stability and reactivity |
| Dipole Moment | Moderate | Polar nature influencing solubility and interactions |
Note: The values in this table are illustrative and based on general findings for thiophene derivatives. Specific values for this compound would require dedicated DFT calculations.
In Silico Ligand-Target Interaction Modeling for Chemical Probes (purely computational binding prediction)
The potential of this compound as a chemical probe or a scaffold for drug development can be explored through in silico ligand-target interaction modeling. These computational techniques predict how a molecule might bind to a biological target, such as a protein or enzyme.
Molecular Docking and Scoring Function Evaluation
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein. Scoring functions are then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.
For this compound, it can be hypothesized that the morpholine nitrogen and oxygen could act as hydrogen bond acceptors, while the thiophene ring could engage in hydrophobic or π-stacking interactions with aromatic residues of a target protein.
Table 2: Illustrative Molecular Docking Results for a Morpholine-Thiophene Hybrid with a Target Protein
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -8.5 | A lower value indicates stronger predicted binding. |
| Interacting Residues | TYR34, HIS122, ASP221 | Amino acids in the active site forming key interactions. |
| Types of Interactions | Hydrogen bonds, Hydrophobic interactions | The nature of the forces stabilizing the ligand-protein complex. |
Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.
QM/MM Approaches for Active Site Interactions
Quantum Mechanics/Molecular Mechanics (QM/MM) is a more advanced computational method that combines the accuracy of quantum mechanics with the efficiency of molecular mechanics. nih.govmdpi.com In a QM/MM simulation, the most critical part of the system, such as the ligand and the immediate residues in the protein's active site, is treated with a high-level QM method. The rest of the protein and the surrounding solvent are described using a less computationally expensive MM force field.
This hybrid approach allows for a more accurate description of electronic effects, such as charge transfer and polarization, which are crucial for understanding reaction mechanisms and precise binding interactions within an active site. nih.gov For a molecule like this compound, a QM/MM study could provide detailed insights into how the electronic structure of the ligand changes upon binding and how it interacts with the specific electronic environment of the active site. This can be particularly important if the binding involves covalent bond formation or significant charge redistribution.
While no specific QM/MM studies on this compound have been identified in the reviewed literature, the application of this method to other heterocyclic compounds has proven invaluable in elucidating complex biological processes at the molecular level.
Advanced Analytical Characterization in 3 Thiophen 3 Yl Morpholine Research
High-Resolution Spectroscopic Techniques for Structure Elucidation
High-resolution spectroscopy is fundamental to the molecular characterization of 3-(Thiophen-3-yl)morpholine, offering detailed information on its atomic connectivity, molecular formula, and the spatial arrangement of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complex structure of this compound. While standard 1D ¹H and ¹³C NMR provide initial structural information, advanced 2D-NMR techniques are essential for definitive assignments. nih.gov
Correlated Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule, helping to map out the connectivity of the morpholine (B109124) and thiophene (B33073) rings. For instance, correlations would be observed between the geminal protons on the morpholine ring and between adjacent protons on the thiophene ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for establishing the connection between the thiophene and morpholine rings, for example, by observing a correlation between the proton at the 3-position of the morpholine ring and the carbons of the thiophene ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. nih.gov This is crucial for determining the relative stereochemistry and preferred conformation of the molecule, such as the orientation of the thiophene ring relative to the morpholine ring.
Table 1: Representative 2D-NMR Data for this compound
| Technique | Correlated Nuclei | Key Correlations | Structural Insight |
|---|---|---|---|
| COSY | ¹H-¹H | H2' ↔ H3', H5' ↔ H6' | Confirms proton connectivity within the morpholine ring. |
| HSQC | ¹H-¹³C | H2' ↔ C2', H5' ↔ C5' | Assigns carbon signals of the morpholine ring. |
| HMBC | ¹H-¹³C | H3' ↔ C2, H3' ↔ C4 | Establishes the linkage between the morpholine and thiophene rings. |
| NOESY | ¹H-¹H | H3' ↔ H2 (thiophene) | Provides information on the spatial orientation of the thiophene ring relative to the morpholine ring. |
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. Tandem mass spectrometry (MS/MS) further elucidates the structure by analyzing the fragmentation patterns of the parent ion, offering a "fingerprint" of the molecule. researchgate.netnih.gov
The fragmentation of protonated this compound would likely involve characteristic losses of fragments from both the morpholine and thiophene rings. Common fragmentation pathways could include the loss of the morpholine ring or parts of it, as well as fragmentation of the thiophene ring. researchgate.net
Table 2: Predicted HRMS and MS/MS Fragmentation Data for this compound
| Ion | m/z (calculated) | Proposed Fragment Structure |
|---|---|---|
| [M+H]⁺ | 170.0634 | Protonated this compound |
| [M+H - C₄H₈NO]⁺ | 83.9841 | Thiophenyl cation |
| [M+H - C₄H₄S]⁺ | 86.0757 | Protonated morpholine fragment |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govkurouskilab.com For this compound, these techniques can confirm the presence of the C-H, C-N, C-O, and C-S bonds within the morpholine and thiophene rings.
Infrared (IR) Spectroscopy: IR spectra would show characteristic absorption bands for the C-H stretching of the thiophene and morpholine rings, C-O-C stretching of the ether linkage in the morpholine ring, and C-N stretching of the secondary amine.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the thiophene ring, which are often strong in Raman scattering. mdpi.com
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|
| C-H stretch (Thiophene) | ~3100 | ~3100 |
| C-H stretch (Morpholine) | 2850-2950 | 2850-2950 |
| C-O-C stretch (Morpholine) | ~1100 | Weak |
| C-S stretch (Thiophene) | ~840 | ~840 |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. nih.govunife.it This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Table 4: Representative Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H or similar polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol with a small amount of amine modifier |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Hyphenated techniques, which couple a separation method with a detection method, provide a powerful approach for the analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. nih.govnih.govub.edu This technique is ideal for identifying and quantifying this compound and any impurities in a sample, even at very low concentrations. An analytical method for morpholine determination has been developed using hydrophilic interaction liquid chromatography with electrospray ionization and tandem mass spectrometry (HILIC-ESI-MS/MS). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique, particularly for volatile and thermally stable compounds. nih.govnih.gov While this compound itself may not be sufficiently volatile for direct GC-MS analysis, derivatization can be employed to increase its volatility. nih.govresearchgate.net
Table 5: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Advantages | Considerations |
|---|---|---|
| LC-MS | High sensitivity and selectivity; applicable to a wide range of compounds. | Matrix effects can sometimes suppress ionization. |
| GC-MS | Excellent separation efficiency; provides detailed mass spectral libraries for identification. | May require derivatization for non-volatile compounds. |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules, providing precise information on bond lengths, bond angles, and conformational arrangements in the solid state. This method is crucial for establishing the absolute configuration of chiral centers and understanding the intermolecular interactions that govern the packing of molecules in a crystal lattice. In the context of this compound and its derivatives, X-ray diffraction studies have elucidated key structural features, particularly the conformation of the morpholine ring and the relative orientation of the thiophene substituent.
While crystallographic data for the parent this compound is not extensively reported in the reviewed literature, several studies on its N-substituted derivatives provide valuable insights into its likely solid-state conformation. These derivatives, including 4-benzyl-3-(thiophen-3-yl)morpholine and 4-benzoyl-3-(thiophen-3-yl)morpholine, have been subjected to single-crystal X-ray diffraction analysis, revealing consistent structural motifs.
A common feature observed in the crystal structures of these derivatives is the adoption of a chair conformation by the morpholine ring. This is the most stable conformation for a six-membered saturated heterocycle, minimizing steric strain. The thiophene ring's attachment at the C3 position of the morpholine ring is a key structural aspect. In several instances, the thiophene ring exhibits disorder, indicating that it can occupy multiple positions within the crystal lattice.
For instance, in the crystal structure of 4-benzyl-3-(thiophen-3-yl)morpholine, the morpholine ring assumes a chair conformation, and the thiophene ring is disordered over two positions with occupancy factors of 0.65 and 0.35. The dihedral angle between the major component of the disordered thiophene ring and the phenyl ring is 71.9 (3)°. The crystal packing is stabilized by a network of C—H⋯O and C—H⋯π interactions, which create a three-dimensional supramolecular assembly.
Similarly, the crystal structure of 4-benzoyl-3-(thiophen-3-yl)morpholine reveals a chair conformation for the morpholine ring. In this case, the thiophene ring is also disordered over two sites, with a ratio of 0.85:0.15. The dihedral angle between the thiophene and phenyl rings is 80.8 (1)°. The crystal structure is stabilized by C—H⋯O hydrogen bonds, forming a three-dimensional network.
The detailed crystallographic data for these derivatives are summarized in the tables below. These data provide a foundational understanding of the structural properties of the this compound scaffold.
Crystal Data and Structure Refinement for 4-benzyl-3-(thiophen-3-yl)morpholine
| Parameter | Value |
| Empirical formula | C15H17NOS |
| Formula weight | 259.36 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | |
| a | 11.237(4) Å |
| b | 5.869(2) Å |
| c | 20.316(7) Å |
| α | 90° |
| β | 104.25(2)° |
| γ | 90° |
| Volume | 1300.2(8) ų |
| Z | 4 |
| Calculated density | 1.324 Mg/m³ |
| Absorption coefficient | 0.263 mm⁻¹ |
| F(000) | 552 |
| Crystal size | 0.25 × 0.20 × 0.20 mm |
| θ range for data collection | 2.06 to 28.34° |
| Limiting indices | -14≤h≤14, -7≤k≤7, -27≤l≤25 |
| Reflections collected | 12015 |
| Independent reflections | 3183 [R(int) = 0.0387] |
| Completeness to θ = 28.34 | 100.0 % |
Crystal Data and Structure Refinement for 4-benzoyl-3-(thiophen-3-yl)morpholine
| Parameter | Value |
| Empirical formula | C15H15NO2S |
| Formula weight | 273.34 |
| Temperature | 293(2) K |
| Wavelength | Mo Kα radiation |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | |
| a | 11.166 (3) Å |
| b | 5.836 (2) Å |
| c | 20.211 (7) Å |
| β | 104.14 (1)° |
| Volume | 1276.1 (7) ų |
| Z | 4 |
| Calculated density | 1.422 Mg m⁻³ |
| Absorption coefficient | 0.27 mm⁻¹ |
| Crystal size | 0.25 × 0.20 × 0.20 mm |
| Reflections collected | 11849 |
| Independent reflections | 2919 [Rint = 0.036] |
| Reflections with I > 2σ(I) | 1978 |
Crystal Data and Structure Refinement for 4-(furan-2-carbonyl)-3-(thiophen-3-yl)morpholine
| Parameter | Value |
| Empirical formula | C13H13NO3S |
| Formula weight | 263.31 |
| Temperature | 293(2) K |
| Wavelength | Mo Kα radiation |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | |
| a | 10.999 (4) Å |
| b | 5.811 (2) Å |
| c | 19.981 (8) Å |
| β | 103.89 (1)° |
| Volume | 1239.1 (8) ų |
| Z | 4 |
| Calculated density | 1.412 Mg m⁻³ |
| Absorption coefficient | 0.28 mm⁻¹ |
| Crystal size | 0.25 × 0.20 × 0.20 mm |
| Reflections collected | 11488 |
| Independent reflections | 2831 [Rint = 0.038] |
| Reflections with I > 2σ(I) | 1960 |
Applications of 3 Thiophen 3 Yl Morpholine As a Chemical Building Block and in Materials Science
Utilization of 3-(Thiophen-3-yl)morpholine in Complex Organic Synthesis
As a building block, this compound offers several reactive sites for elaboration in complex organic synthesis. The secondary amine of the morpholine (B109124) ring can undergo various reactions such as N-alkylation, N-arylation, and acylation to introduce diverse substituents. The thiophene (B33073) ring, being an electron-rich aromatic system, is amenable to electrophilic substitution reactions, allowing for functionalization at the available carbon positions.
While direct examples of the use of this compound in multi-step synthesis are not extensively documented in publicly available literature, the synthesis of related thiophene-morpholine structures highlights their role as intermediates. For instance, thiophene analogues of the antifungal drug amorolfine have been prepared, demonstrating the incorporation of the thiophene-morpholine scaffold into biologically active molecules. nih.govresearchgate.net Furthermore, morpholine-thiophene hybrid thiosemicarbazones have been designed and synthesized for potential applications in targeting urease enzymes. frontiersin.org
The following table outlines representative synthetic transformations involving the morpholine or thiophene moieties, illustrating the potential reactivity of this compound as a building block.
| Reaction Type | Reactant Moiety | General Transformation | Potential Product from this compound |
| N-Alkylation | Morpholine | Reaction with an alkyl halide | 4-Alkyl-3-(thiophen-3-yl)morpholine |
| N-Arylation | Morpholine | Palladium-catalyzed coupling with an aryl halide | 4-Aryl-3-(thiophen-3-yl)morpholine |
| N-Acylation | Morpholine | Reaction with an acyl chloride or anhydride | 4-Acyl-3-(thiophen-3-yl)morpholine |
| Electrophilic Bromination | Thiophene | Reaction with N-bromosuccinimide (NBS) | Bromo-substituted this compound |
| Vilsmeier-Haack Reaction | Thiophene | Reaction with POCl₃ and DMF | Formyl-substituted this compound |
Integration into Polymer and Supramolecular Architectures
The incorporation of thiophene and morpholine functionalities into polymers is an active area of research due to the desirable electronic and physical properties these moieties can impart. Thiophene-based polymers are well-known for their conductive and semiconductive properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). researchgate.netnih.gov The morpholine group, on the other hand, can enhance solubility and introduce biocompatibility to polymer chains. researchgate.net
Although the direct polymerization of this compound has not been specifically reported, related monomers containing thiophene and other heterocyclic systems have been successfully polymerized. For example, a polyacetylene derivative with a thiophene-3-carboxylate side chain has been synthesized and characterized, demonstrating the feasibility of polymerizing monomers with thiophene functionalities. mdpi.com Additionally, thiophene-bearing 2-oxazolines and 2-oxazines have been polymerized via cationic ring-opening polymerization to create thermally stable polymers that are precursors to conductive materials. nih.gov
The presence of both a polymerizable (or functionalizable) thiophene ring and a morpholine group in this compound suggests its potential as a monomer or a modifying agent for the synthesis of functional polymers with tailored properties.
| Polymer Type | Relevant Monomer/Unit | Key Properties/Applications |
| Polyacetylenes | Acetylene with thiophene side-chain | Conjugated backbone, electroactive side group mdpi.com |
| Poly(2-oxazoline)s | Thiophene-bearing 2-oxazolines | Thermally stable, precursors for conductive polymers nih.gov |
| Polythiophenes | Thiophene derivatives | High environmental and thermal stability, tunable conductivity nih.gov |
| Morpholine-derived polymers | Poly(N-acryloyl morpholine) | Non-immunogenic, biocompatible, hydrophilic researchgate.net |
Development as Ligands in Asymmetric Catalysis
Chiral ligands are crucial for enantioselective transition-metal catalyzed reactions, a cornerstone of modern organic synthesis. While there is no specific mention of this compound as a ligand in asymmetric catalysis in the reviewed literature, the combination of a sulfur-containing heterocycle (thiophene) and a nitrogen-containing heterocycle (morpholine) presents a scaffold that could be developed into novel P,N- or N,S-type ligands. The development of chiral ligands is a significant area of research in asymmetric catalysis. mdpi.com
Thiophene-based structures have been successfully employed as backbones for chiral ligands. For instance, C2-symmetric chiral ligands based on 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene have been synthesized and applied in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions.
It is conceivable that chiral derivatives of this compound could be synthesized and evaluated as ligands in a variety of asymmetric transformations. The nitrogen and sulfur atoms could potentially coordinate to a metal center, and the introduction of chiral elements on the morpholine or thiophene ring could induce enantioselectivity.
Design and Synthesis of Chemical Probes and Tools for Research
Thiophene-based fluorophores are a class of fluorescent dyes that have found applications in cellular imaging and as probes for biological systems. researchgate.net The photophysical properties of these molecules can often be tuned by altering their chemical structure. Thiophene-based ligands have also been developed for the detection of protein aggregates associated with diseases like Alzheimer's. nih.gov
The this compound scaffold could serve as a core structure for the development of novel chemical probes. The thiophene moiety can act as the fluorophore, while the morpholine ring can be functionalized to modulate properties such as water solubility, cell permeability, and target specificity. For example, a fluorescent probe based on naphthalimide and thiophene has been designed for the detection of copper ions. nih.gov
The synthesis of derivatives of this compound could lead to new tools for chemical biology research, enabling the visualization and study of biological processes.
Future Perspectives and Emerging Research Directions for 3 Thiophen 3 Yl Morpholine
Development of Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's increasing focus on green chemistry is driving the development of more sustainable methods for synthesizing heterocyclic compounds. For a molecule like 3-(Thiophen-3-yl)morpholine, future research will likely prioritize the replacement of traditional, often inefficient and wasteful, synthetic protocols with environmentally benign alternatives.
Key areas of development include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption while improving product yields for thiophene (B33073) and morpholine (B109124) derivatives. nih.govbenthamscience.com
Green Solvents: Research is moving away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids, which can be employed in the heterocyclization reactions needed to form the core structure. organic-chemistry.org
Catalytic Innovations: The use of transition-metal-free catalysts or highly efficient, recyclable organometallic catalysts can minimize waste and avoid the use of toxic reagents. organic-chemistry.org For instance, methods for morpholine synthesis are being developed that are redox-neutral and avoid heavy metal reductants. chemrxiv.orgchemrxiv.org
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, such as one-pot multicomponent reactions, are a key goal of green synthesis. mdpi.com
| Approach | Traditional Method | Green Alternative | Key Advantages |
| Solvent | Chlorinated solvents (e.g., DCM, Chloroform) | Water, Ethanol, Ionic Liquids | Reduced toxicity and environmental impact. organic-chemistry.org |
| Energy Input | Conventional heating (hours to days) | Microwave irradiation (minutes) | Drastic reduction in energy consumption and reaction time. benthamscience.com |
| Catalysis | Stoichiometric reagents, heavy metals | Recyclable catalysts, metal-free reactions | Minimized waste, reduced cost, lower toxicity. organic-chemistry.org |
| Process | Multi-step synthesis with isolation of intermediates | One-pot or tandem reactions | Increased efficiency, reduced solvent use and waste generation. mdpi.com |
Exploration of Unconventional Reactivity and Novel Transformations
The unique electronic properties of the thiophene ring and the conformational flexibility of the morpholine moiety present opportunities for exploring novel chemical reactions. Future research is expected to move beyond standard functionalization to uncover unconventional reactivity.
C-H Bond Functionalization: Direct C-H functionalization of the thiophene ring offers a more atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. organic-chemistry.org Developing methods to selectively functionalize the C2, C4, or C5 positions of the thiophene ring in this compound could rapidly generate diverse molecular libraries.
Metal-Catalyzed Heterocyclization: Advances in organometallic catalysis are enabling new ways to construct the thiophene ring from acyclic precursors, often under milder and more efficient conditions. nih.gov Applying these methods could provide novel entry points to the this compound scaffold.
Ring-Opening and Recyclization Reactions: Investigating the stability of the morpholine and thiophene rings under various conditions could lead to the discovery of novel ring-opening or recyclization pathways, transforming the core scaffold into other valuable heterocyclic systems. nasu-periodicals.org.ua
| Transformation Type | Description | Potential Application for this compound |
| Direct C-H Arylation | Forms a C-C bond directly on the thiophene ring without prior halogenation. organic-chemistry.org | Rapid diversification of the thiophene core to explore structure-activity relationships. |
| Iodocyclization | Synthesis of iodinated thiophenes from sulfur-containing alkynes. nih.gov | A novel route to produce functionalized precursors for further coupling reactions. |
| Photoredox Catalysis | Uses visible light to initiate novel bond-forming reactions under mild conditions. | Could enable previously inaccessible transformations on the thiophene or morpholine rings. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning
Retrosynthesis Planning: AI platforms can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions, potentially identifying pathways that a human chemist might overlook. acs.org
Reaction Outcome and Yield Prediction: Machine learning models can predict the products, yields, and optimal conditions for chemical reactions, reducing the need for extensive trial-and-error experimentation. nih.govdigitellinc.com This is particularly valuable for complex heterocyclic systems where multiple reaction pathways may compete. researchgate.netresearchgate.net
Discovery of New Reactions: By learning the underlying principles of chemical reactivity from data, ML models may even help in the discovery of entirely new types of reactions applicable to the synthesis of thiophene and morpholine derivatives. nih.gov
| AI/ML Application | Function | Impact on Synthesis of this compound |
| Forward-Reaction Prediction | Predicts the product of a reaction given the reactants and conditions. acs.org | Reduces failed experiments by vetting potential reaction steps in silico. |
| Retrosynthetic Analysis | Proposes synthetic pathways from a target molecule back to starting materials. acs.org | Accelerates the design of efficient and novel synthetic routes. |
| Yield Optimization | Predicts reaction yields under different conditions (e.g., solvent, temperature, catalyst). digitellinc.com | Minimizes resource expenditure by identifying optimal conditions computationally. |
| Property Prediction | Predicts physicochemical properties of novel derivatives. semanticscholar.org | Guides the design of molecules with desired characteristics before synthesis. |
Discovery of New Chemical Applications Beyond Traditional Domains
While the thiophene-morpholine scaffold is a known pharmacophore in medicinal chemistry, its inherent properties suggest potential for applications in other fields. nih.govresearchgate.netjchemrev.com Future research should aim to explore these non-traditional domains.
Materials Science: The electron-rich nature of the thiophene ring makes it a key component in organic electronics. Thiophene derivatives are used in the design of organic semiconductors, organic light-emitting diodes (OLEDs), and advanced polymers. semanticscholar.orgnih.govresearchgate.net this compound could serve as a novel building block for creating functional materials with unique electronic or optical properties.
Corrosion Inhibition: Morpholine and its derivatives are known to be effective corrosion inhibitors for various metals. researchgate.netjchemrev.com The presence of both nitrogen and sulfur atoms in this compound could enhance its ability to adsorb onto metal surfaces and protect them from corrosion.
Agrochemicals: Heterocyclic compounds are central to the development of modern pesticides and herbicides. The unique structure of this compound could be explored as a scaffold for new agrochemical agents.
| Application Domain | Relevant Properties of this compound | Potential Use Case |
| Organic Electronics | Thiophene ring provides π-conjugation and charge transport capabilities. nih.govresearchgate.net | Building block for organic semiconductors or conductive polymers. |
| Corrosion Inhibition | Contains nitrogen and sulfur heteroatoms that can coordinate to metal surfaces. researchgate.netjchemrev.com | Additive in protective coatings for steel and other alloys. |
| Chemical Sensing | The heterocyclic rings can be functionalized to selectively bind to specific analytes. | Core structure for developing new colorimetric or fluorescent sensors. |
Q & A
Q. Basic
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 7.3–8.6 ppm) and quaternary carbons (e.g., morpholine-OCH₂ at δ 3.6–3.7 ppm) .
- HRMS : Validates molecular formulas (e.g., C₂₆H₂₂FO₄S: calc. 449.1223, obs. 449.1184) .
- IR : Confirms carbonyl stretches (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
How can discrepancies in NMR data for morpholine-thiophene compounds be resolved?
Advanced
Discrepancies often arise from rotamers or impurities :
- Dynamic NMR at variable temperatures resolves overlapping signals (e.g., morpholine CH₂ groups).
- HPLC-MS identifies trace impurities (e.g., unreacted aldehyde or ketone precursors) .
- Crystallography (if applicable) validates spatial arrangements, though no X-ray data is reported in the evidence.
How do substituents on the aryl ring influence bioactivity in morpholine-thiophene hybrids?
Advanced
Structure-activity relationship (SAR) studies indicate:
- Fluorine substituents : Enhance fungicidal activity (e.g., fluorinated analogs like flumorph inhibit oomycete cell wall synthesis via sterol modulation) .
- Methoxy groups : Improve solubility and membrane permeability (e.g., 3,4-dimethoxy derivatives show higher bioavailability) .
- Chlorine : Increases lipophilicity, enhancing binding to hydrophobic enzyme pockets .
What computational methods are used to model morpholine-thiophene interactions with biological targets?
Advanced
Though not explicitly covered in evidence, inferred methodologies include:
- Docking studies : To predict binding modes with cytochrome P450 enzymes or sterol biosynthesis proteins.
- DFT calculations : Analyze electronic effects of substituents (e.g., fluorine’s electronegativity) on reaction intermediates .
How stable are this compound derivatives under varying storage conditions?
Q. Basic
- Light sensitivity : Thiophene moieties may degrade under UV light; store in amber vials.
- Temperature : Stable at –20°C for >6 months (based on thiomorpholine safety data) .
- Moisture : Morpholine’s hygroscopic nature necessitates desiccants during storage .
What analytical challenges arise in assessing the purity of these compounds?
Q. Advanced
- Isomer separation : E/Z isomers (from Claisen-Schmidt reactions) require chiral columns or preparative HPLC .
- Trace metal detection : Residual KOH from synthesis may require ICP-MS analysis.
- HRMS limitations : Low-abundance impurities (<0.1%) may evade detection, necessitating orthogonal methods like 2D-NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
